molecular formula C8H10N4O B2929085 4-(Pyrimidin-2-yl)piperazin-2-one CAS No. 1862847-95-7

4-(Pyrimidin-2-yl)piperazin-2-one

Cat. No. B2929085
CAS RN: 1862847-95-7
M. Wt: 178.195
InChI Key: WTAKPEKYKCQVLN-UHFFFAOYSA-N
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Description

“4-(Pyrimidin-2-yl)piperazin-2-one” is a compound that contains linked pyridinium-piperazine heterocycles . The piperazine ring adopts a chair conformation with protonation at the N atom not linked to the other ring . It is a piperazine-based derivative .


Synthesis Analysis

The synthesis of compounds similar to “4-(Pyrimidin-2-yl)piperazin-2-one” has been reported in the literature. For instance, a Finkelstein transhalogenation reaction was applied to convert in situ the intermediate chlorine-derivative compound into its more reactive iodine-analog .


Molecular Structure Analysis

The molecular structure of “4-(Pyrimidin-2-yl)piperazin-2-one” is characterized by linked pyridinium-piperazine heterocycles . The piperazine ring adopts a chair conformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Pyrimidin-2-yl)piperazin-2-one” include a molecular weight of 164.21 . It has a refractive index of 1.587, a boiling point of 277 °C, and a density of 1.158 g/mL at 25 °C .

Scientific Research Applications

Metabolism and Pharmacokinetic Insights

4-(Pyrimidin-2-yl)piperazin-2-one, identified as a metabolite in various pharmacological agents, plays a crucial role in the biotransformation processes of drugs such as buspirone and venetoclax. This compound, through its involvement in metabolic pathways, contributes significantly to the pharmacokinetics and overall efficacy of these medications.

  • Buspirone Metabolism : In the study of buspirone's biotransformation, 4-(Pyrimidin-2-yl)piperazin-2-one (referred to as 1-(2-Pyrimidinyl)-piperazine or PmP) emerges as a primary metabolite in rats and humans. This metabolite, accumulating in the central nervous system, suggests a notable contribution to buspirone's anxiolytic effects due to its biochemical and pharmacological activity (Caccia et al., 1986).

  • Venetoclax Metabolism : In the context of venetoclax, a B-cell lymphoma-2 inhibitor, the study of its metabolism and disposition in humans revealed less than 0.1% of the dose was excreted as the parent compound, indicating extensive metabolism. Although 4-(Pyrimidin-2-yl)piperazin-2-one is not directly mentioned, the study underscores the complexity of metabolic pathways involved in the processing of such targeted therapies (Liu et al., 2017).

Therapeutic and Antimicrobial Applications

The versatility of 4-(Pyrimidin-2-yl)piperazin-2-one extends beyond its role as a metabolite, reflecting in its therapeutic implications, particularly in antimicrobial resistance and neuropsychiatric disorders.

  • Antibiotic Efficacy : Research on alternative antibiotics for Pseudomonas infections in cystic fibrosis highlights the need for effective treatments against resistant strains. While 4-(Pyrimidin-2-yl)piperazin-2-one is not explicitly mentioned, the exploration of beta-lactam antibiotics underscores the ongoing search for compounds with enhanced activity against challenging bacterial infections (Mastella et al., 1983).

  • Neuropsychiatric Drug Development : The compound's relevance in neuropsychiatric drug development is implied through its association with buspirone's metabolism. This connection hints at the potential of 4-(Pyrimidin-2-yl)piperazin-2-one related structures in designing new therapeutic agents targeting central nervous system disorders, leveraging its pharmacokinetic and pharmacodynamic properties.

Safety and Hazards

The compound “4-(Pyrimidin-2-yl)piperazin-2-one” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, or vapors, and to use personal protective equipment .

properties

IUPAC Name

4-pyrimidin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c13-7-6-12(5-4-9-7)8-10-2-1-3-11-8/h1-3H,4-6H2,(H,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAKPEKYKCQVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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